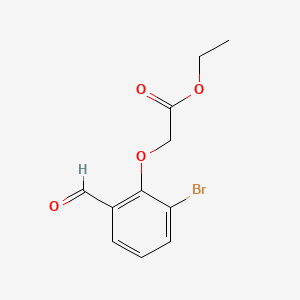

Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromo-6-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJVUEOWSJELCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675187 | |

| Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-79-0 | |

| Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties including melting point, boiling point, and solubility. These methodologies are presented to enable researchers to ascertain these parameters in a laboratory setting. Furthermore, a logical workflow for the general physicochemical characterization of a novel compound is provided in a visual format to guide research efforts.

Core Physical Properties

Limited direct experimental data for the physical properties of Ethyl 2-(2-bromo-6-formylphenoxy)acetate is currently available. The following table summarizes the known computational and catalog data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| CAS Number | 1187385-79-0 | [1] |

| Predicted Boiling Point | 404.7 ± 40.0 °C | [2] |

| Predicted Density | 1.410 ± 0.06 g/cm³ | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound such as Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[3][4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Principle: A small, finely powdered sample of the solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.[3][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure (using a Mel-Temp apparatus):

-

Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the solid.[4][6] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][7]

-

Cooling: After the determination, the apparatus is allowed to cool before the next measurement.[7]

Determination of Boiling Point (Micro Method)

For small quantities of a liquid, a micro boiling point determination can be performed. Since Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a solid at room temperature, this protocol would be applicable if it were to be melted or if it were a liquid at the temperature of interest.

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid boils, its vapor pressure will equal the external pressure, and a steady stream of bubbles will emerge from the capillary. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[8][9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)[8]

-

Rubber band or wire to attach the tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid (or molten solid) is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band. The assembly is then clamped so that the bulb of the thermometer and the fusion tube are immersed in the heating bath.[8]

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[8]

-

Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Determination of Solubility

Solubility provides insights into the polarity and potential functional groups of a compound.[1] A systematic approach using a variety of solvents is typically employed.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the solute in the saturated solution is determined.[10][11]

Apparatus:

-

Small test tubes with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (if determining quantitative solubility)

Procedure (Qualitative):

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Stopper the tube and shake vigorously for 2 minutes.[10] Observe if the solid dissolves completely.

-

Organic Solvents: Repeat the process with other solvents of varying polarity, such as ethanol, diethyl ether, acetone, and dichloromethane.

-

Aqueous Acid/Base: To infer the presence of acidic or basic functional groups, solubility can be tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[1][10]

-

Solubility in 5% NaOH suggests an acidic compound.

-

Solubility in 5% NaHCO₃ suggests a strongly acidic compound (like a carboxylic acid).

-

Solubility in 5% HCl suggests a basic compound.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity. This provides a logical sequence of experiments to gather fundamental data about a compound.

Caption: Figure 1: A flowchart illustrating the typical stages involved in the characterization of a newly synthesized chemical compound, from initial synthesis to preliminary biological assessment.

Biological Activity

As of the date of this document, no specific signaling pathways or detailed biological activities for Ethyl 2-(2-bromo-6-formylphenoxy)acetate have been reported in the reviewed scientific literature. The search for such information did not yield any relevant results that would allow for the construction of a signaling pathway diagram. Research into the biological effects of this compound would represent a novel area of investigation.

Conclusion

This guide provides the available physicochemical data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate and outlines standard experimental protocols for the determination of its key physical properties. The provided workflow offers a systematic approach for the characterization of this and other novel compounds. Further experimental work is required to fully elucidate the physical and biological characteristics of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate | 428463-85-8 [amp.chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chm.uri.edu [chm.uri.edu]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ursinus.edu [ursinus.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. jove.com [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS Number 1187385-79-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-bromo-6-formylphenoxy)acetate, with the Chemical Abstracts Service (CAS) number 1187385-79-0, is a substituted phenoxyacetate derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its members. This technical guide provides a comprehensive overview of the available technical data, a putative synthesis protocol, and potential applications of this compound as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key quantitative data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1187385-79-0 | |

| Molecular Formula | C₁₁H₁₁BrO₄ | |

| Molecular Weight | 287.11 g/mol | |

| Predicted Density | 1.477 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 364.7 ± 27.0 °C at 760 mmHg | |

| Predicted pKa | -3.63 ± 0.20 | |

| Predicted LogP | 2.59 |

Table 1: Physicochemical Properties of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Synthesis and Purification

Putative Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Materials:

-

2-Bromo-6-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Putative Experimental Protocol: Purification

Procedure:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-(2-bromo-6-formylphenoxy)acetate.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, predicted spectroscopic data can provide valuable information for its identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the aromatic protons. The aldehyde proton will appear as a singlet at a downfield chemical shift (around 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the carbons of the ethyl and acetate moieties.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

Applications in Drug Discovery and Development

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three reactive sites—the bromo substituent, the formyl group, and the ester—allows for a variety of chemical transformations.

Role as a Synthetic Intermediate

The aldehyde functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, or amines, or used in condensation reactions to form larger molecular scaffolds. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.

Caption: Potential synthetic transformations of the title compound.

Potential Biological Activities of Derivatives

Phenoxyacetic acid derivatives have been reported to possess a wide range of biological activities, including but not limited to:

-

Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.

-

Anticancer: Certain phenoxyacetamide derivatives have been investigated as potential anticancer agents.[2]

-

Antidiabetic: Novel phenoxyacetic acid derivatives have been explored as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.

-

Herbicidal and Fungicidal: This class of compounds has a historical application in agriculture.

The unique substitution pattern of Ethyl 2-(2-bromo-6-formylphenoxy)acetate makes it an attractive starting material for the synthesis of libraries of compounds to be screened for various biological activities.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking Ethyl 2-(2-bromo-6-formylphenoxy)acetate or its direct derivatives to specific signaling pathways. However, based on the known activities of related phenoxyacetic acid derivatives, it is plausible that molecules synthesized from this building block could modulate pathways involved in inflammation (e.g., cyclooxygenase pathways) or metabolic diseases.

An experimental workflow for utilizing this compound in a drug discovery program would typically involve the following steps:

References

Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Overview

The synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate is typically achieved through a two-step process. The first step involves the ortho-formylation of 2-bromophenol to produce the key intermediate, 3-bromosalicylaldehyde. The subsequent step is a Williamson ether synthesis, specifically the O-alkylation of 3-bromosalicylaldehyde with ethyl bromoacetate. This guide will provide detailed methodologies for both of these critical transformations.

Synthesis Pathway

The overall synthetic route is depicted below. The process begins with the formylation of 2-bromophenol, followed by the etherification of the resulting aldehyde.

Caption: Overall synthesis pathway for Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Experimental Protocols

Step 1: Synthesis of 3-Bromosalicylaldehyde[1]

This procedure details the ortho-formylation of 2-bromophenol.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) |

| 2-Bromophenol | 173.01 | 865 | 5 |

| Anhydrous Magnesium Chloride | 95.21 | 952 | 10 |

| Paraformaldehyde | 30.03 (as CH₂O) | 450 | 15 |

| Triethylamine | 101.19 | 1010 | 10 |

| Tetrahydrofuran (THF) | - | 25 mL | - |

| Diethyl ether | - | 10 mL | - |

| 1 N Hydrochloric Acid | - | 3 x 10 mL | - |

| Water | - | 3 x 10 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

| Hexane (for recrystallization) | - | q.s. | - |

Procedure:

-

To a flame-dried round-bottom flask, add anhydrous magnesium chloride (952 mg, 10 mmol), paraformaldehyde (450 mg, 15 mmol), triethylamine (1.01 g, 10 mmol), and tetrahydrofuran (25 mL).[1]

-

With magnetic stirring, add 2-bromophenol (865 mg, 5 mmol) dropwise to the mixture.[1]

-

Heat the reaction mixture to reflux under an argon atmosphere and maintain for 3 hours.[1]

-

Cool the mixture to room temperature using an ice/water bath.[1]

-

Add 10 mL of diethyl ether and transfer the mixture to a separatory funnel.[1]

-

Wash the organic phase successively with 1 N HCl (3 x 10 mL) and then with water (3 x 10 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a pale yellow solid.[1]

-

Purify the crude product by recrystallization from a minimal amount of hexane to afford 3-bromosalicylaldehyde as colorless needles.[1]

Expected Yield: 70-90%[1]

Step 2: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

This procedure is adapted from the O-alkylation of salicylaldehyde with ethyl bromoacetate.[2]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |

| 3-Bromosalicylaldehyde | 201.02 | 2.01 | 10 | 1 |

| Ethyl bromoacetate | 167.00 | 2.00 | 12 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 | 30 | 3 |

| Acetonitrile (MeCN) | - | 65 mL | - | - |

| Diethyl ether | - | ~200 mL | - | - |

| Deionized Water | - | ~400 mL | - | - |

| Brine | - | ~150 mL | - | - |

| Anhydrous Sodium Sulfate | - | q.s. | - | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3-bromosalicylaldehyde (2.01 g, 10 mmol), acetonitrile (65 mL), and potassium carbonate (4.15 g, 30 mmol).[2]

-

Stir the mixture vigorously for 5 minutes.

-

Add ethyl bromoacetate (2.00 g, 12 mmol) to the suspension.[2]

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 48-72 hours, monitoring the reaction progress by thin-layer chromatography.[2]

-

After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.[2]

-

Wash the solids with diethyl ether (approximately 50 mL).[2]

-

Transfer the combined filtrate to a separatory funnel and wash with deionized water (2 x 200 mL) and then with brine (150 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: Based on the analogous reaction, a yield of 60-70% can be anticipated.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Bromophenol | C₆H₅BrO | 173.01 | Liquid |

| 3-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Colorless needles |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless liquid |

| Ethyl 2-(2-bromo-6-formylphenoxy)acetate | C₁₁H₁₁BrO₄ | 287.11 | Expected as an oil or low-melting solid |

Table 2: Summary of Reaction Conditions

| Reaction Step | Solvent | Base | Temperature | Duration |

| Synthesis of 3-Bromosalicylaldehyde | THF | Triethylamine | Reflux | 3 hours |

| Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate | MeCN | Potassium Carbonate | Reflux | 48-72 hours |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and key data associated with the synthesis of ethyl 2-(2-bromo-6-formylphenoxy)acetate, a valuable intermediate in organic synthesis and drug discovery.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The formation of ethyl 2-(2-bromo-6-formylphenoxy)acetate is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The synthesis involves two primary reactants:

-

2-bromo-6-formylphenol: This provides the phenoxide nucleophile.

-

Ethyl bromoacetate: This serves as the electrophile.[3]

The reaction mechanism can be broken down into two key steps:

Step 1: Deprotonation to form the Nucleophile The phenolic hydroxyl group of 2-bromo-6-formylphenol is acidic and is deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile.

Step 2: SN2 Attack and Ether Formation The newly formed phenoxide ion attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is susceptible to nucleophilic attack because it is bonded to a highly electronegative bromine atom, which acts as a good leaving group. The reaction proceeds via a backside attack, characteristic of an SN2 reaction, resulting in the displacement of the bromide ion and the formation of the ether linkage.

dot

Figure 1: General mechanism of the Williamson ether synthesis for ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of ethyl 2-(2-bromo-6-formylphenoxy)acetate, adapted from a general procedure for the synthesis of similar phenoxyacetate esters.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-bromo-6-formylphenol | C₇H₅BrO₂ | 201.02 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Experimental Procedure:

-

To a solution of 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

dot

Figure 2: A typical experimental workflow for the synthesis.

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties of Reactants

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl bromoacetate | 167.001 | 168.5 | 1.5 |

| 2-bromo-6-formylphenol | 201.02 | - | - |

| N,N-Dimethylformamide | 73.09 | 153 | 0.944 |

Data for ethyl bromoacetate obtained from[3].

Table 2: Expected Spectroscopic Data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate

| Spectroscopic Technique | Key Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, aromatic protons, and a singlet for the aldehyde proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, carbons of the aromatic ring, and carbons of the ethyl and methylene groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and ester groups, and C-O stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |

Logical Relationships in Synthesis Strategy

The choice of reactants and conditions for the Williamson ether synthesis is critical for maximizing the yield of the desired ether and minimizing side reactions.

dot

Figure 3: Logical relationships in the synthesis strategy.

The use of a primary alkyl halide (ethyl bromoacetate) is crucial as the SN2 reaction is sensitive to steric hindrance.[1] Using a secondary or tertiary alkyl halide would likely lead to a competing E2 elimination reaction, reducing the yield of the desired ether product. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

References

Starting materials for Ethyl 2-(2-bromo-6-formylphenoxy)acetate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Introduction

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a reactive aldehyde, a bromo-substituted aromatic ring, and an ester functional group, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the synthetic route to Ethyl 2-(2-bromo-6-formylphenoxy)acetate, detailing the preparation of its key starting materials and the final etherification step. The methodologies presented are based on established and reliable chemical literature, ensuring reproducibility for researchers and professionals in drug development.

The synthesis logically proceeds through a Williamson ether synthesis, reacting a substituted phenol with an alkyl halide. Therefore, the primary starting materials required are 2-bromo-6-formylphenol and ethyl bromoacetate. The following sections provide detailed protocols for the preparation of these precursors and their subsequent reaction to yield the target compound.

Synthesis of Starting Material 1: 2-Bromo-6-formylphenol (3-Bromosalicylaldehyde)

The preparation of 2-bromo-6-formylphenol is achieved through the ortho-formylation of 2-bromophenol. This regioselective reaction introduces a formyl group (-CHO) at the position adjacent to the hydroxyl group on the aromatic ring.

Experimental Protocol

A detailed procedure for the ortho-formylation of 2-bromophenol is adapted from a method described by Hansen and Skattebøl.[1]

Reactants and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 100 | 9.52 g |

| Paraformaldehyde | 30.03 (as CH₂O) | 150 | 4.50 g |

| Dry Tetrahydrofuran (THF) | 72.11 | - | 250 mL |

| Triethylamine (TEA) | 101.19 | 100 | 10.12 g (13.9 mL) |

| 2-Bromophenol | 173.01 | 50 | 8.65 g (5.8 mL) |

Procedure

-

A 500-mL, three-necked round-bottomed flask is dried and equipped with a magnetic stir bar, a reflux condenser, and rubber septa, and then purged with argon.

-

Anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) are added to the flask under a positive pressure of argon.

-

Dry tetrahydrofuran (250 mL) is added via syringe, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). The mixture is stirred for 10 minutes.

-

2-Bromophenol (8.65 g, 50 mmol) is added dropwise via syringe, resulting in a light pink mixture.

-

The flask is immersed in an oil bath preheated to 75 °C. The mixture will turn a bright orange-yellow color.

-

The reaction is heated at a gentle reflux for 4 hours.

-

After cooling to room temperature, 100 mL of diethyl ether is added.

-

The organic phase is transferred to a separatory funnel and washed successively with 1 N HCl (3 x 100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography or recrystallization yields pure 3-bromosalicylaldehyde.

Caption: Synthesis of 2-Bromo-6-formylphenol.

Synthesis of Starting Material 2: Ethyl Bromoacetate

Ethyl bromoacetate is a key reagent and can be synthesized via the esterification of bromoacetic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2][3]

Experimental Protocol

Reactants and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Bromoacetic Acid | 138.95 | 10 | 1.39 g |

| Ethanol (98%) | 46.07 | - | 10 mL |

| Sulfuric Acid (98%) | 98.08 | - | 2 mL |

Procedure

-

A 50-mL round-bottomed flask is charged with bromoacetic acid (1.39 g, 10 mmol) and ethanol (10 mL).

-

Concentrated sulfuric acid (2 mL) is carefully added to the mixture.

-

A reflux condenser is attached, and the mixture is stirred and heated under reflux for 24 hours.[2]

-

After cooling, the reaction mixture is poured into a separatory funnel containing water.

-

The organic layer is separated, washed with water, then with a 1% sodium bicarbonate solution, and finally with water again.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The product is purified by distillation under reduced pressure to yield pure ethyl bromoacetate. The boiling point is approximately 159 °C at atmospheric pressure.

Caption: Synthesis of Ethyl Bromoacetate.

Final Synthesis: Ethyl 2-(2-bromo-6-formylphenoxy)acetate

The final step is a Williamson ether synthesis, where the phenoxide of 2-bromo-6-formylphenol acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Experimental Protocol

This procedure is based on a general method for the synthesis of 2-(2-formylphenoxy)acetate esters.[4]

Reactants and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass |

| 2-Bromo-6-formylphenol | 201.02 | 10 | 2.01 g |

| Ethyl Bromoacetate | 167.00 | 13 | 2.17 g (1.44 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g |

| Dimethylformamide (DMF) | 73.09 | - | 50 mL |

Procedure

-

To a round-bottomed flask, add 2-bromo-6-formylphenol (2.01 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and freshly distilled dimethylformamide (50 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromoacetate (2.17 g, 13 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C and maintain this temperature for 4 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (200 mL) to the mixture.

-

Wash the organic phase with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

The resulting residue can be purified by flash chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield pure Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Caption: Overall Synthetic Workflow.

References

In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of related structures. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Chemical Properties and Data

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a substituted phenoxyacetate derivative. The presence of the bromo and formyl groups on the aromatic ring, along with the ethyl acetate moiety, offers multiple sites for further chemical modification, making it an interesting scaffold for the synthesis of diverse molecular libraries.

Table 1: Physicochemical Properties of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

| Property | Value | Source |

| Molecular Weight | 287.11 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1][2] |

| CAS Number | 1187385-79-0 | [1][2][3][4] |

| Canonical SMILES | CCOC(=O)COC1=C(C=O)C=CC=C1Br | N/A |

| Physical Description | Solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents like acetone, DMF. | N/A |

Synthesis Protocol

The synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate can be achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2-bromo-6-formylphenol with an ethyl haloacetate, such as ethyl bromoacetate.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-bromophenol. The first step involves the introduction of a formyl group at the ortho position to the hydroxyl group, followed by the etherification with an ethyl acetate moiety.

Caption: Synthetic pathway for Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-6-formylphenol (Intermediate)

This protocol is adapted from established methods for the ortho-formylation of phenols.

-

Materials: 2-bromophenol, paraformaldehyde, magnesium chloride, triethylamine, tetrahydrofuran (THF), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium chloride (1.1 equivalents) and anhydrous THF.

-

To this suspension, add triethylamine (2.2 equivalents) and stir the mixture at room temperature.

-

Add paraformaldehyde (2.0 equivalents) to the mixture.

-

Slowly add a solution of 2-bromophenol (1.0 equivalent) in THF to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-formylphenol.

-

Step 2: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate (Final Product)

This protocol is based on the Williamson ether synthesis.

-

Materials: 2-bromo-6-formylphenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), ethyl bromoacetate, anhydrous dimethylformamide (DMF) or acetone, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous DMF or acetone.

-

Add a base, such as sodium hydride (1.1 equivalents, handled with care) or anhydrous potassium carbonate (2.0 equivalents), to the solution and stir at room temperature to form the phenoxide.

-

Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC. The reaction kinetics of similar reactions have been studied and are influenced by the substituents on the phenoxyacetate ion.[5]

-

Once the reaction is complete, quench it by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

-

Potential Applications and Biological Relevance

Relevance in Drug Discovery

Substituted benzaldehydes and their derivatives are important intermediates in the synthesis of pharmaceuticals.[1] The formyl group can be readily converted into other functional groups, allowing for the generation of a diverse library of compounds for biological screening.

Phenoxyacetic acid derivatives have been investigated for various therapeutic applications, including:

-

Anti-inflammatory Activity: Certain phenoxyacetic acid derivatives have been identified as selective COX-2 inhibitors.[1]

-

Antidiabetic Properties: Some derivatives act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[7]

-

Antimicrobial and Antioxidant Activities: Various substituted phenoxyacetic acids have demonstrated antibacterial, antifungal, and antioxidant properties.[6]

The structure of Ethyl 2-(2-bromo-6-formylphenoxy)acetate makes it a candidate for inclusion in screening libraries targeting these and other biological pathways. The bromo- and formyl-substituents can influence the electronic and steric properties of the molecule, potentially leading to specific interactions with biological targets.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, one could hypothesize the potential involvement of Ethyl 2-(2-bromo-6-formylphenoxy)acetate or its derivatives in signaling pathways related to inflammation or metabolic regulation. For instance, if a derivative were to exhibit anti-inflammatory effects, it might interact with the cyclooxygenase (COX) pathway.

Caption: Hypothetical inhibition of the COX-2 pathway by a phenoxyacetic acid derivative.

Conclusion

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a readily synthesizable compound with a chemical structure that suggests potential for further derivatization and exploration in drug discovery programs. While direct biological data for this specific molecule is limited, the well-documented activities of the broader class of phenoxyacetic acid derivatives provide a strong rationale for its inclusion in screening libraries aimed at identifying novel therapeutic agents. The detailed synthetic protocol provided herein should facilitate its preparation and subsequent investigation by the scientific community.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ETHYL BROMOACETATE - Ataman Kimya [atamanchemicals.com]

- 5. ias.ac.in [ias.ac.in]

- 6. jetir.org [jetir.org]

- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic protons |

| ~7.2 - 7.4 | Multiplet | 1H | Aromatic proton |

| ~4.8 | Singlet | 2H | Methylene protons (-OCH₂C=O) |

| ~4.3 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.3 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (-CHO) |

| ~168 | Ester carbonyl carbon (-C=O) |

| ~155 | Aromatic carbon (-O-Ar) |

| ~135 | Aromatic carbon |

| ~132 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon |

| ~115 | Aromatic carbon (-C-Br) |

| ~68 | Methylene carbon (-OCH₂C=O) |

| ~62 | Methylene carbon (-OCH₂CH₃) |

| ~14 | Methyl carbon (-OCH₂CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether and ester) |

| ~1050 | Strong | C-O stretch (ether) |

| ~650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 302/304 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to Br isotope) |

| 257/259 | Fragment from loss of -OCH₂CH₃ |

| 229/231 | Fragment from loss of -COOCH₂CH₃ |

| 201/203 | Fragment from loss of -CH₂COOCH₂CH₃ |

| 199 | Fragment corresponding to brominated phenoxy cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[1] Filter the solution if any particulate matter is present.[2]

-

Instrument Setup : Place the NMR tube in a spinner and insert it into the spectrometer's magnet.

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition :

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the spectrometer to the ¹³C channel.

-

Set a wider spectral width (e.g., 0 to 220 ppm).[3]

-

Use a 30° or 45° pulse angle.[4]

-

Employ proton decoupling to simplify the spectrum and enhance the signal.[5]

-

Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required.[5]

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Thin Film Method

-

Sample Preparation (Solid) :

-

Thin Film Method : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[6] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

ATR Method : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (salt plate or clean ATR crystal). This will be subtracted from the sample spectrum to remove signals from the instrument and atmospheric components (e.g., CO₂, H₂O).

-

Sample Spectrum : Place the prepared sample in the instrument's sample compartment and acquire the spectrum.

-

Data Collection : The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatography (GC) inlet. For non-volatile solids, a direct insertion probe can be used.[7][8]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged fragments.[8]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: General workflow for the spectral analysis of an organic compound.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. rsc.org [rsc.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. books.rsc.org [books.rsc.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a compound of interest in synthetic chemistry and potential pharmaceutical development. A comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This document, therefore, provides a detailed analysis of the compound's structural features to predict its general solubility behavior. Furthermore, it outlines a standardized experimental protocol for determining the solubility of a solid organic compound, which can be readily applied to Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Visualizations for a generic experimental workflow and the key factors influencing solubility are also presented to aid researchers in their laboratory work.

Introduction

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a substituted phenoxyacetate derivative. The solubility of such compounds is a critical parameter in various stages of research and development, including synthesis, purification, formulation, and biological screening. Understanding the solubility profile in different organic solvents is essential for designing efficient reaction conditions, developing crystallization procedures, and preparing solutions for analysis and testing.

Despite the importance of this data, specific quantitative solubility values for Ethyl 2-(2-bromo-6-formylphenoxy)acetate are not currently available in the public domain. This guide offers a theoretical assessment of its expected solubility and provides the necessary experimental framework for researchers to determine these values in their own laboratories.

Predicted Solubility Profile

The molecular structure of Ethyl 2-(2-bromo-6-formylphenoxy)acetate suggests a moderate to good solubility in a range of common organic solvents. Its solubility will be governed by the interplay of its different functional groups: the ethyl ester, the ether linkage, the aromatic ring, the bromo substituent, and the formyl (aldehyde) group.

-

Polarity: The presence of the ester, ether, and formyl groups introduces polar characteristics to the molecule, suggesting potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and to some extent in polar protic solvents (e.g., ethanol, methanol).

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, which should contribute to solubility in aromatic solvents like toluene and benzene.

-

Halogenation: The bromo group increases the molecular weight and polarizability, which can influence interactions with various solvents.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester, ether, and formyl groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

Based on the structure of the related compound, Ethyl 2-phenoxyacetate, which is reported to have good solubility in ethanol and ether[1], it is reasonable to predict that Ethyl 2-(2-bromo-6-formylphenoxy)acetate will also be soluble in these and other similar organic solvents. However, the bromo and formyl substituents will modulate this behavior. The polar formyl group might enhance solubility in more polar solvents compared to the unsubstituted parent compound.

Table 1: Predicted Qualitative Solubility of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMF, DMSO | High | Dipole-dipole interactions with the polar functional groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen bonding (acceptor) and dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Van der Waals forces and pi-pi stacking with the aromatic ring. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The molecule's overall polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity and ability to solvate a range of organic molecules. |

Note: This table represents a qualitative prediction. Experimental verification is required for quantitative data.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like Ethyl 2-(2-bromo-6-formylphenoxy)acetate in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

-

Ethyl 2-(2-bromo-6-formylphenoxy)acetate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 2-(2-bromo-6-formylphenoxy)acetate to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

-

Sample Withdrawal and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are taken.

-

For highly concentrated solutions, immediately filter the supernatant using a syringe filter into a pre-weighed container or directly into a volumetric flask for dilution.

-

Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in the diluted solutions using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the factors influencing it.

Figure 1: Experimental workflow for determining the solubility of a solid organic compound.

Figure 2: Key factors influencing the solubility of a compound in a solvent.

Conclusion

While quantitative solubility data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate in organic solvents is not currently documented in publicly accessible sources, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the compound's structural characteristics, offers a starting point for solvent selection. The detailed experimental protocol provides a clear path for the in-house determination of precise solubility values. The accompanying diagrams offer a visual summary of the experimental process and the fundamental principles of solubility. It is recommended that researchers perform the described experimental procedures to obtain the specific quantitative data required for their applications.

References

Stability and Storage of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS No. 1187385-79-0). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from the analysis of its functional groups, data on analogous compounds, and general chemical principles to provide a robust framework for its handling and storage.

Core Executive Summary

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a multi-functionalized organic molecule. Its stability is primarily influenced by the reactivity of the aromatic aldehyde and the ethyl ester functionalities. The primary degradation pathways are anticipated to be the oxidation of the aldehyde group to a carboxylic acid and the hydrolysis of the ester linkage. To ensure the integrity of the compound, it is imperative to store it under controlled conditions, specifically protecting it from atmospheric oxygen, moisture, and excessive heat.

Chemical Profile and Inherent Instabilities

The molecular structure of Ethyl 2-(2-bromo-6-formylphenoxy)acetate incorporates three key functional groups that dictate its stability profile: an aromatic aldehyde, an ethyl phenoxyacetate, and a bromoarene.

-

Aromatic Aldehyde: The formyl group is susceptible to oxidation, which can be initiated by air, light, or heat, leading to the formation of the corresponding carboxylic acid. Aromatic aldehydes are generally more stable than their aliphatic counterparts, but the presence of other substituents on the aromatic ring can influence their reactivity.

-

Ethyl Phenoxyacetate: The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. While generally stable under neutral conditions, prolonged exposure to moisture can facilitate this degradation.

-

Bromoarene: The carbon-bromine bond on the aromatic ring is relatively stable. However, it can be susceptible to dehalogenation under certain conditions, such as catalytic hydrogenation.

A summary of the stability characteristics of each functional group is presented in Table 1.

| Functional Group | Potential Degradation Pathways | Contributing Factors |

| Aromatic Aldehyde | Oxidation to Carboxylic Acid | Air (Oxygen), Light, Heat, Humidity |

| Ethyl Phenoxyacetate | Hydrolysis to Carboxylic Acid and Alcohol | Acids, Bases, Moisture |

| Bromoarene | Reductive Dehalogenation | Reducing agents (e.g., catalytic hydrogenation) |

Table 1: Summary of Functional Group Stability

Recommended Storage and Handling

Based on the analysis of the compound's functional groups and available data for analogous compounds, the following storage and handling conditions are recommended to maintain the purity and stability of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location (ideally 2-8 °C). A supplier of a similar compound suggests storage at room temperature under an inert atmosphere. | Minimizes the rate of potential degradation reactions, such as oxidation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Light can catalyze the oxidation of the aldehyde group. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the ester linkage. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can directly induce the degradation of the aldehyde and ester functionalities. |

Table 2: Recommended Storage and Handling Conditions

Potential Degradation Pathways

The primary degradation pathways for Ethyl 2-(2-bromo-6-formylphenoxy)acetate are illustrated in the following diagram. The main points of vulnerability are the aldehyde and ester groups.

Caption: Predicted degradation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Ethyl 2-(2-bromo-6-formylphenoxy)acetate under specific conditions, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.

Objective: To determine the degradation rate of Ethyl 2-(2-bromo-6-formylphenoxy)acetate under various storage conditions over time.

Methodology: High-Performance Liquid Chromatography (HPLC) Purity Assessment

-

Preparation of Stock Solution:

-

Accurately weigh a sample of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

-

Establishment of Stability-Indicating HPLC Method:

-

Develop an HPLC method capable of separating the parent compound from its potential degradation products (e.g., the carboxylic acid formed by oxidation or hydrolysis).

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to demonstrate that the method is stability-indicating.

-

-

Stability Study Design:

-

Aliquots of the stock solution should be stored under a matrix of conditions. A suggested set of conditions is outlined in the table below.

-

At each time point, an aliquot from each condition is analyzed by the validated HPLC method.

-

| Condition | Temperature | Atmosphere | Light Condition |

| 1 (Control) | 2-8 °C | Inert (Argon) | Dark |

| 2 | Room Temperature (~25 °C) | Air | Ambient Light |

| 3 | Room Temperature (~25 °C) | Inert (Argon) | Dark |

| 4 | 40 °C | Air | Dark |

| 5 | Room Temperature (~25 °C) | Air | UV Light Exposure |

Table 3: Example Stability Study Conditions

-

Data Analysis:

-

The peak area of the parent compound is recorded at each time point for each condition.

-

The percentage of the parent compound remaining is calculated relative to the initial time point (T=0).

-

The rate of degradation can be determined by plotting the percentage of the parent compound remaining against time.

-

The workflow for a typical stability study is depicted below.

Caption: General workflow for a chemical stability study.

Conclusion

Commercial Suppliers and Technical Data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical intermediates is a critical step in the discovery and manufacturing pipeline. This guide provides an overview of commercial suppliers for Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS No. 1187385-79-0), a key building block in various synthetic pathways.

Compound Identification

| Property | Value |

| IUPAC Name | Ethyl 2-(2-bromo-6-formylphenoxy)acetate |

| CAS Number | 1187385-79-0 |

| Molecular Formula | C11H11BrO4 |

| Molecular Weight | 287.109 g/mol |

Commercial Suppliers

The following companies have been identified as potential suppliers of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Availability, purity, and quantity may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Location | Notes |

| A.J. Chemicals | India | A leading global supplier and manufacturer of chiral chemicals, amino acids, and pharmaceutical raw materials. They offer this compound for both R&D and bulk scale.[1] |

| Guidechem | Global | A platform that connects buyers with chemical suppliers worldwide. They list multiple suppliers for this compound.[1][2] |

| BLDpharm | - | While not listing the exact compound, they offer a structurally similar product, Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS: 1461707-80-1), which may be of interest.[3] |

| Chiralen | - | Specializes in a comprehensive range of chemicals for research and development. They list a similar compound, Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8).[4] |

| SynQuest Laboratories, Inc. | Alachua, FL, USA | A supplier of research chemicals, offering Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate (CAS: 231306-75-5), another related analog.[5] |

| Echemi | - | A platform with various suppliers, including Hangzhou Zhongqi Chem Co., Ltd., which lists related compounds like ETHYL (4-BROMO-2-FORMYLPHENOXY)ACETATE (CAS: 51336-47-1).[6] |

Note: The provided list is not exhaustive, and further investigation may reveal additional suppliers.

Technical Information and Experimental Protocols

Detailed experimental protocols for the synthesis or use of Ethyl 2-(2-bromo-6-formylphenoxy)acetate are not typically provided by commercial suppliers. This information is more commonly found in peer-reviewed scientific literature and patent documents. A general synthetic approach for related bromoacetates involves the Hell-Volhard-Zelinski reaction followed by esterification[7].

For specific applications and signaling pathway interactions, it is recommended to consult scientific databases and journals, as this information is highly dependent on the context of its use in a larger molecular entity.

Visualizing Chemical Sourcing and Synthesis

The following diagrams illustrate the general workflow for sourcing a chemical intermediate and a simplified representation of a potential synthetic route.

Caption: A typical workflow for sourcing a chemical intermediate.

Caption: A simplified representation of a multi-step chemical synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1461707-80-1|Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 4. chiralen.com [chiralen.com]

- 5. 231306-75-5 | 2623-9-16 | Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate | SynQuest Laboratories [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 7. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aldehyde, a strategically positioned bromo substituent on an aromatic ring, and an ester moiety, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity profile of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, with a focus on its potential for intramolecular cyclization to form valuable benzofuran scaffolds. Detailed experimental protocols for its synthesis, based on established methodologies for analogous compounds, are provided, along with a summary of its key chemical properties. This document aims to serve as a foundational resource for researchers exploring the utility of this compound in the synthesis of complex organic molecules and in the development of novel therapeutic agents.

Chemical Properties and Spectroscopic Data

Ethyl 2-(2-bromo-6-formylphenoxy)acetate possesses a molecular formula of C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol . While specific spectroscopic data for this exact compound is not widely published, the expected spectral characteristics can be inferred from its structural analogue, ethyl 2-(2-formylphenoxy)acetate.

Table 1: Physicochemical and Spectroscopic Data of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and its Non-Brominated Analog.

| Property | Ethyl 2-(2-bromo-6-formylphenoxy)acetate (Predicted/Inferred) | Ethyl 2-(2-formylphenoxy)acetate (Experimental)[1] |

| Molecular Formula | C₁₁H₁₁BrO₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 287.11 g/mol | 208.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3-10.5 (s, 1H, CHO), 7.6-7.9 (m, 3H, Ar-H), 4.7 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 1.2 (t, 3H, OCH₂CH₃) | δ (ppm): 10.51 (s, 1H), 7.86 (dd, 1H), 7.57 (t, 1H), 7.14 (t, 1H), 6.95 (d, 1H), 4.71 (s, 2H), 4.25 (q, 2H), 1.28 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 188-190 (CHO), 168-170 (C=O), 158-160 (C-O), 135-138 (C-Br), 115-135 (Ar-C), 65-67 (OCH₂), 61-63 (OCH₂CH₃), 13-15 (OCH₂CH₃) | δ (ppm): 189.7, 168.6, 161.0, 135.9, 128.8, 125.0, 121.7, 112.8, 65.7, 61.4, 14.1 |

| IR (cm⁻¹) | ~1750 (C=O, ester), ~1690 (C=O, aldehyde), ~1250 (C-O, ether) | 1761 (C=O, ester), 1685 (C=O, aldehyde) |

| Mass Spec (m/z) | Expected M⁺ and M+2 peaks due to bromine isotope pattern. | [M]+ at 208 |

Synthesis

The synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate is typically achieved through a two-step process, beginning with the ortho-formylation of 2-bromophenol to yield 2-bromo-6-formylphenol (also known as 3-bromosalicylaldehyde), followed by O-alkylation with ethyl bromoacetate.

Experimental Protocol: Synthesis of 2-bromo-6-formylphenol

This procedure is adapted from a general method for the ortho-formylation of phenols.

Materials:

-

2-Bromophenol

-

Magnesium chloride

-

Triethylamine

-

Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 N Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, magnesium chloride (1.1 eq) and triethylamine (2.2 eq) are suspended in anhydrous THF.

-

Paraformaldehyde (2.0 eq) is added to the suspension.

-

2-Bromophenol (1.0 eq) is added dropwise to the mixture.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 N HCl.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

This protocol is based on the O-alkylation of salicylaldehyde with ethyl bromoacetate.[1]

Materials:

-

2-bromo-6-formylphenol

-

Sodium hydride (NaH)

-

Ethyl bromoacetate

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

Procedure:

-

In a dry two-necked flask under a nitrogen atmosphere, sodium hydride (1.5 eq) is washed with dry petroleum ether and then suspended in anhydrous DMF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-bromo-6-formylphenol (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension.

-

The mixture is stirred at 0 °C for 20-30 minutes.

-

Ethyl bromoacetate (1.1 eq) is added in one portion.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the addition of deionized water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography.

Diagram 1: Synthetic Pathway to Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Caption: Two-step synthesis of the target compound.

Reactivity Profile

The reactivity of Ethyl 2-(2-bromo-6-formylphenoxy)acetate is dominated by the interplay of its three functional groups.

Reactions of the Aldehyde Group

The formyl group can undergo a variety of classical aldehyde reactions, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. Notably, auto-oxidation to the carboxylic acid has been observed in the non-brominated analog upon standing in an ethanol solution.[1]

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, to form imines (Schiff bases), or with active methylene compounds in reactions like the Knoevenagel condensation.

Reactions of the Bromo Group

The bromo substituent on the aromatic ring is a handle for various transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system.

These reactions allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring.

Hydrolysis of the Ester Group

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-bromo-6-formylphenoxy)acetic acid.

Intramolecular Cyclization: A Gateway to Benzofurans

One of the most significant aspects of the reactivity of Ethyl 2-(2-bromo-6-formylphenoxy)acetate is its potential to undergo intramolecular reactions to form heterocyclic systems. The proximity of the formyl group and the ether linkage makes it a prime candidate for the synthesis of benzofuran derivatives, which are important structural motifs in many biologically active compounds.

A plausible and well-documented synthetic strategy involves an intramolecular Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. This would involve the conversion of the aldehyde to a phosphonium ylide or a phosphonate carbanion, which would then react with the ester carbonyl to form the benzofuran ring. However, a more direct and commonly employed method for synthesizing benzofurans from similar precursors is through an intramolecular condensation.

Diagram 2: Proposed Intramolecular Cyclization to a Benzofuran Derivative

Caption: Base-catalyzed intramolecular cyclization.

Applications in Drug Development